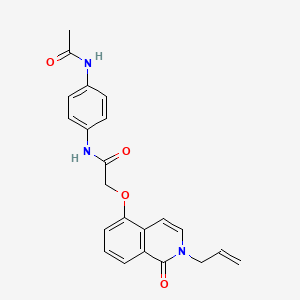

N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-3-12-25-13-11-18-19(22(25)28)5-4-6-20(18)29-14-21(27)24-17-9-7-16(8-10-17)23-15(2)26/h3-11,13H,1,12,14H2,2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWPTEJKBVQKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, with the CAS number 898411-71-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O4 |

| Molecular Weight | 373.42 g/mol |

| CAS Number | 898411-71-7 |

This compound exhibits its biological activity primarily through interactions with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

Anticancer Properties

Research indicates that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests possible applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

In Vitro Studies

-

Cytotoxicity Assays : A series of cytotoxicity assays conducted on different cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 A549 (Lung Cancer) 25 - Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased rates of apoptosis in MCF-7 cells, suggesting a mechanism involving the activation of caspases .

In Vivo Studies

In vivo studies have yet to be extensively published; however, initial animal model studies indicate promising results in reducing tumor growth when administered alongside standard chemotherapy agents.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Methods

| Step | Conditions () | Conditions () | Yield Improvement Strategy |

|---|---|---|---|

| Isoquinoline cyclization | H₂SO₄, 80°C, 6 hr | HCl, 70°C, 8 hr | Use Lewis acid (ZnCl₂) |

| Acetamide coupling | EDCI/HOBt, DMF, rt, 24 hr | DCC/DMAP, CH₂Cl₂, 0°C, 12 hr | Switch to DMF for solubility |

Q. Table 2: Biological Activity of Structural Analogs (Adapted from )

| Compound Modification | Biological Activity | Key Finding |

|---|---|---|

| 4-Fluorophenyl substituent | Antimicrobial (MIC = 4 μg/mL) | Enhanced membrane penetration |

| 4-Chlorophenyl substituent | Anticancer (IC₅₀ = 1.2 μM) | Increased tubulin binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。